molecular formula C27H36O10 B10754107 Deacetoxy(7)-7-oxokhivorinic acid

Deacetoxy(7)-7-oxokhivorinic acid

Cat. No.: B10754107
M. Wt: 520.6 g/mol
InChI Key: WROKSYFOSDWFHL-UQVLWQGYSA-N
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Description

Deacetoxy(7)-7-oxokhivorinic acid is a triterpenoid derivative identified in the methanol extract of Kalanchoe tomentosa using UPLC/MS/MS analysis . Its retention time (Rt) was reported as 9.2 minutes in one study and 6.3 minutes in another, suggesting variability due to chromatographic conditions . The compound has a molecular formula of C27H36O10 and a molecular weight of 521.2339 g/mol (measured as [M+H]+ ion) . Structural features include a deacetoxy group at position 7 and a ketone (oxo) substitution at the same carbon, distinguishing it from its acetylated precursors. It is part of a broader class of limonoids and triterpenoids, which are known for diverse bioactivities, including anti-inflammatory and cytotoxic effects .

Properties

Molecular Formula

C27H36O10

Molecular Weight

520.6 g/mol

IUPAC Name

(1R,7R,8S,12S,13S,15R)-13,15-diacetyloxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-7-carboxylic acid

InChI

InChI=1S/C27H36O10/c1-12(28)34-17-11-18(35-13(2)29)25(6)14-8-9-24(5)19(21(31)32)36-22(33)20-27(24,37-20)26(14,7)16(30)10-15(25)23(17,3)4/h14-15,17-20H,8-11H2,1-7H3,(H,31,32)/t14?,15?,17-,18+,19+,20?,24+,25-,26+,27?/m1/s1

InChI Key

WROKSYFOSDWFHL-UQVLWQGYSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3(C(=O)C2)C)O5)C(=O)O)C)C)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(=O)CC2C1(C)C)C)O5)C(=O)O)C)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Bioactivity Data of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity Data* (Values Reported) Source
This compound C27H36O10 521.2339 Deacetoxy at C7, oxo at C7 Not reported in provided evidence
7-Deacetoxy-7-oxogedunin Not provided Not provided Deacetoxy at C7, oxo at C7 (gedunin core) −51.6, −95.8, −82.2, −90.1, −86.0, −93.6
1-O-Deacetyl-6-deoxykhayanolide E Not provided Not provided Deacetyl at C1, deoxy at C6 −104.2, −81.4, −75.8, −79.7, −102.8
7-Deacetylgedunin Not provided Not provided Deacetyl at C7 (gedunin core) −84.7, −86.9, −78.5, −84.8, −85.2
1-O-Deacetyl-2α-hydroxykhayanolide E Not provided Not provided Deacetyl at C1, hydroxyl at C2α −96.4, −105.3, −77.1, −74.1, −91.7
Carapolide C Not provided Not provided Unknown (limonoid class) −91.4, −102.9, −99.2, −58.0, −78.9

Note: Bioactivity data (negative values) likely represent binding energies (kcal/mol) or inhibitory potencies. Lower (more negative) values indicate stronger activity .

Key Observations:

Structural Similarities: 7-Deacetoxy-7-oxogedunin shares the deacetoxy and oxo substitutions at C7 but is derived from gedunin, a limonoid with a distinct core structure compared to khivorinic acid . 1-O-Deacetyl-6-deoxykhayanolide E and 1-O-Deacetyl-2α-hydroxykhayanolide E exhibit modifications at C1 and C6/C2α, highlighting positional variability in deacetylation and hydroxylation among analogs .

Bioactivity Trends: 7-Deacetoxy-7-oxogedunin shows moderate activity across assays (range: −51.6 to −93.6), while 1-O-Deacetyl-6-deoxykhayanolide E demonstrates stronger inhibition in certain targets (e.g., −104.2 and −102.8) . this compound’s activity remains unquantified in the provided evidence, but its structural analogs suggest that deacetoxy and oxo groups enhance target binding compared to acetylated precursors (e.g., 7-Deacetylgedunin) .

Chromatographic Behavior: this compound elutes earlier (Rt = 6.3–9.2 min) than larger triterpenoids like ganolucidic acid C (Rt = 10.7 min), reflecting its intermediate polarity .

Research Implications and Gaps

  • Structural Elucidation : Full NMR or X-ray data for this compound are absent in the evidence, limiting direct comparison of its stereochemistry with gedunin derivatives .
  • Biological Assays : The compound’s bioactivity warrants further testing using the same assays applied to its analogs (e.g., enzyme inhibition, cytotoxicity) .
  • Source Diversity : The compound has been identified in Kalanchoe tomentosa and Schisandra chinensis, suggesting widespread occurrence in medicinal plants .

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